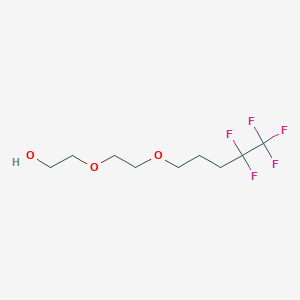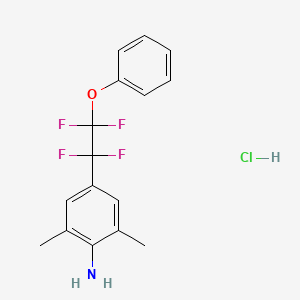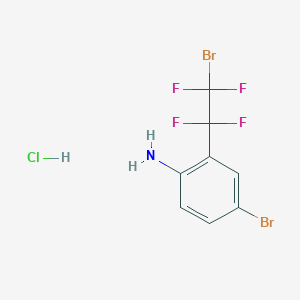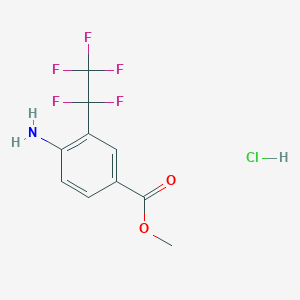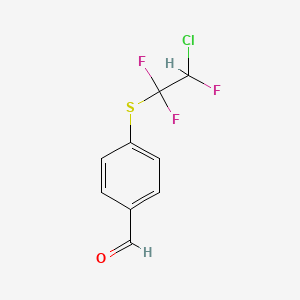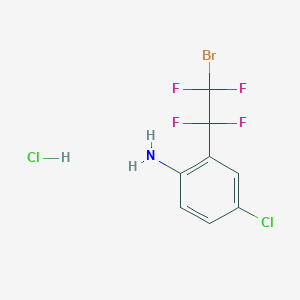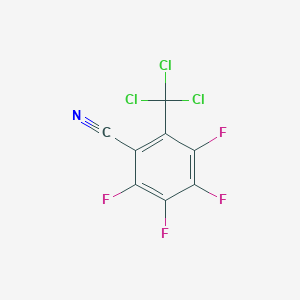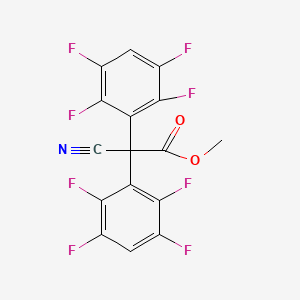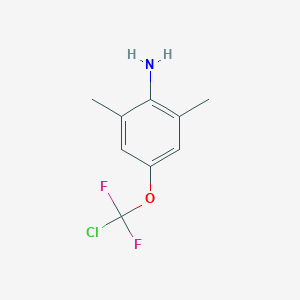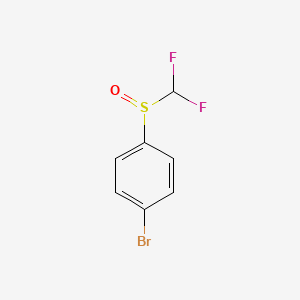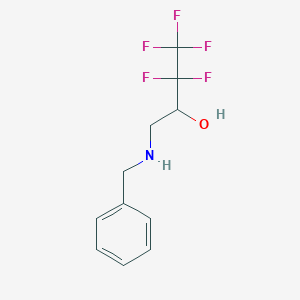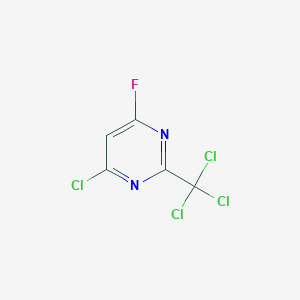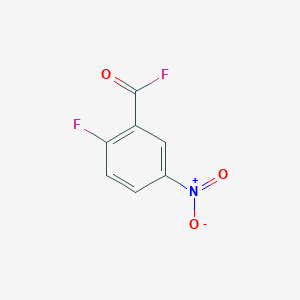![molecular formula C16H10F6O2 B6312215 1,1-Bis[4-(trifluoromethoxy)phenyl]ethylene CAS No. 1357624-64-6](/img/structure/B6312215.png)
1,1-Bis[4-(trifluoromethoxy)phenyl]ethylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Bis[4-(trifluoromethoxy)phenyl]ethylene is an organic compound characterized by the presence of two trifluoromethoxyphenyl groups attached to an ethylene backbone. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis[4-(trifluoromethoxy)phenyl]ethylene typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with a suitable reagent to form the corresponding intermediate, which is then subjected to further reactions to yield the final product. One common method involves the use of a Wittig reaction, where the aldehyde is reacted with a phosphonium ylide to form the desired ethylene compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale Wittig reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions .
化学反応の分析
Types of Reactions
1,1-Bis[4-(trifluoromethoxy)phenyl]ethylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethylene group to an ethane group, altering the compound’s properties.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce halogens or nitro groups onto the phenyl rings .
科学的研究の応用
1,1-Bis[4-(trifluoromethoxy)phenyl]ethylene has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
作用機序
The mechanism by which 1,1-Bis[4-(trifluoromethoxy)phenyl]ethylene exerts its effects involves interactions with various molecular targets. The trifluoromethoxy groups enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate enzyme activity, receptor binding, and other cellular processes .
類似化合物との比較
Similar Compounds
1,1-Bis[4-(trifluoromethyl)phenyl]ethylene: Similar structure but with trifluoromethyl groups instead of trifluoromethoxy groups.
1,1-Bis[4-(methoxy)phenyl]ethylene: Contains methoxy groups instead of trifluoromethoxy groups.
1,1-Bis[4-(chloromethoxy)phenyl]ethylene: Features chloromethoxy groups instead of trifluoromethoxy groups.
Uniqueness
1,1-Bis[4-(trifluoromethoxy)phenyl]ethylene is unique due to the presence of trifluoromethoxy groups, which impart distinct electronic and steric properties. These properties enhance its stability, reactivity, and potential for diverse applications compared to similar compounds .
特性
IUPAC Name |
1-(trifluoromethoxy)-4-[1-[4-(trifluoromethoxy)phenyl]ethenyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F6O2/c1-10(11-2-6-13(7-3-11)23-15(17,18)19)12-4-8-14(9-5-12)24-16(20,21)22/h2-9H,1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVMIWVATPMUDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CC=C(C=C1)OC(F)(F)F)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[3,5-Bis(trifluoromethyl)phenyl]-1-morpholin-4-yl-ethanethione](/img/structure/B6312135.png)
